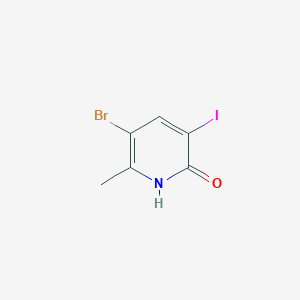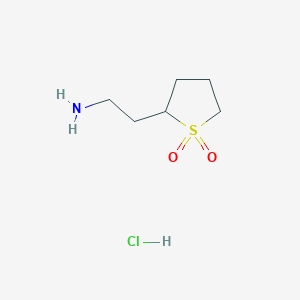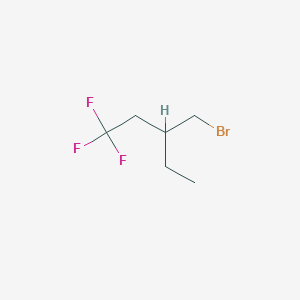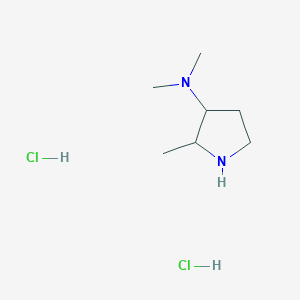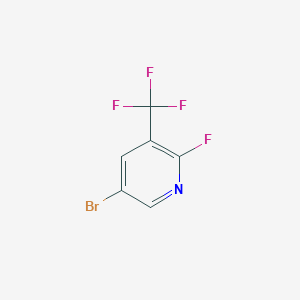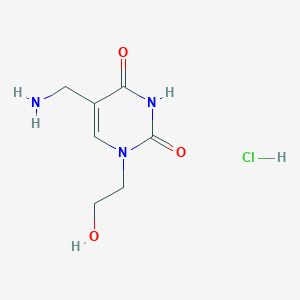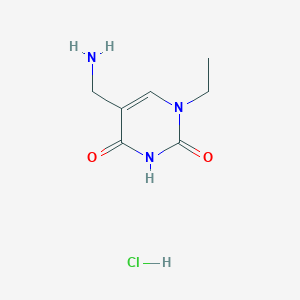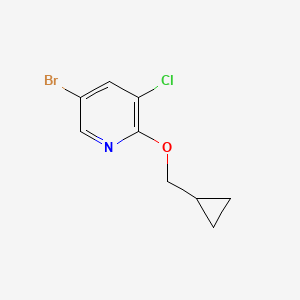
5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine
Descripción general
Descripción
5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine, also known as 5-BCCM, is a heterocyclic compound that has been used in various scientific and laboratory contexts. It has been used in organic synthesis, biochemical and physiological research, and various lab experiments.
Aplicaciones Científicas De Investigación
Cyclometalated Complex Synthesis
Cyclometalated complexes, which are crucial in various chemical reactions and applications, can be synthesized using derivatives of pyridine compounds like 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine. For example, palladium(II) and iridium(III) 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes and acetylacetonate exhibit significant luminescent properties and are useful in one-pot oxidation/Suzuki coupling reactions of aryl chlorides (Chen Xu et al., 2014).
Synthesis of Pentasubstituted Pyridines
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, closely related to 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine, is a valuable intermediate for the synthesis of pentasubstituted pyridines. These compounds are significant in medicinal chemistry research due to their potential as building blocks (Yong-Jin Wu et al., 2022).
Insecticide Intermediate
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a derivative closely related to the target compound, serves as an essential intermediate for a new insecticide, chlor-antraniliprole (Niu Wen-bo, 2011).
Antiviral Activity Research
5-Substituted 2,4-diaminopyrimidine derivatives, which can be synthesized from pyridine derivatives similar to 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine, have shown antiviral activity in cell culture studies, particularly against retroviruses (D. Hocková et al., 2003).
Antitumor Activity and Kinase Inhibition
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, another closely related compound, has been studied for its potential antitumor activity and ability to inhibit PI3Kα kinase. The different stereochemistry of the isomers affects their activity, highlighting the importance of specific substitutions on the pyridine ring (Zhixu Zhou et al., 2015).
Propiedades
IUPAC Name |
5-bromo-3-chloro-2-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKZKKRFCFHYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
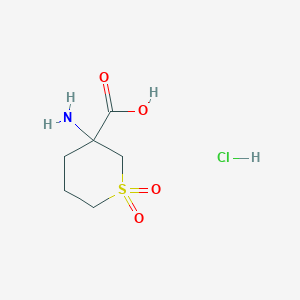
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)
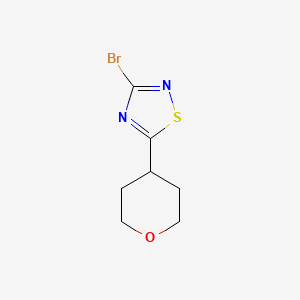
![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
![2-Amino-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B1382686.png)
